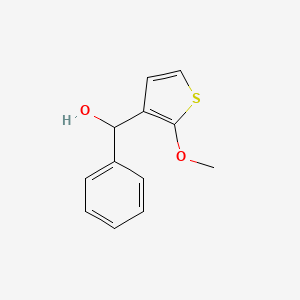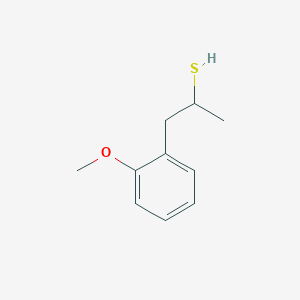
1-(2-Methoxyphenyl)propane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)propane-2-thiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive structure, which includes a methoxyphenyl group attached to a propane-2-thiol backbone. Thiols are often recognized for their strong and often unpleasant odors.
Métodos De Preparación
The synthesis of 1-(2-Methoxyphenyl)propane-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylmagnesium bromide with 2-chloropropane-1-thiol under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of a Grignard reagent, which then reacts with the thiol to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
1-(2-Methoxyphenyl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and tosylates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of disulfides, while substitution reactions can yield a variety of alkylated products.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)propane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study the redox behavior of thiol groups in proteins and enzymes.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.
Industry: Thiols are used in the production of polymers, resins, and other materials where sulfur-containing functional groups are required.
Mecanismo De Acción
The mechanism by which 1-(2-Methoxyphenyl)propane-2-thiol exerts its effects is primarily through its sulfhydryl group. This group can participate in redox reactions, forming disulfide bonds with other thiols. These reactions are essential in maintaining the redox balance within cells and can influence various biochemical pathways. The molecular targets of this compound include proteins and enzymes that contain cysteine residues, which can form disulfide bonds with the thiol group.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)propane-2-thiol can be compared with other thiols such as ethanethiol, propanethiol, and butanethiol While all these compounds share the common thiol functional group, their chemical and physical properties can vary significantly due to differences in their alkyl chains and substituents For example, ethanethiol has a lower boiling point and is more volatile compared to this compound
Similar compounds include:
- Ethanethiol
- Propanethiol
- Butanethiol
- 2-Methoxyethanethiol
These compounds can be used as references to understand the unique properties and applications of this compound.
Propiedades
Fórmula molecular |
C10H14OS |
|---|---|
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)propane-2-thiol |
InChI |
InChI=1S/C10H14OS/c1-8(12)7-9-5-3-4-6-10(9)11-2/h3-6,8,12H,7H2,1-2H3 |
Clave InChI |
ULAATGSCZLBFOX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1OC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


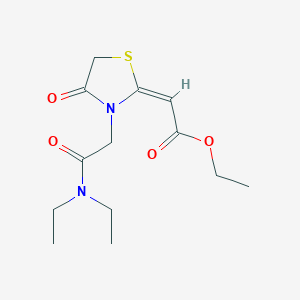


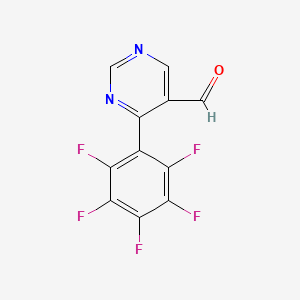
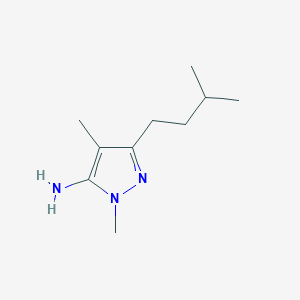
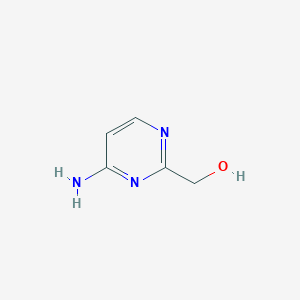
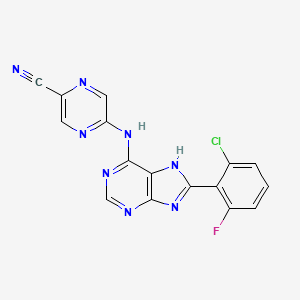
![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13080146.png)
![2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)
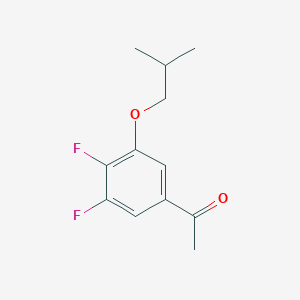

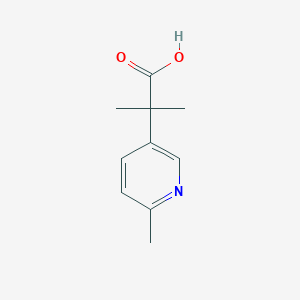
![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)
